N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-chloro-4-methoxyphenyl sulfonyl chloride, which is then reacted with 2,3-dimethylaniline under controlled conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-ethylglycinamide
- N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-propylglycinamide
Uniqueness
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly valuable in certain applications, such as its potential biological activities and its role as a synthetic intermediate.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-6-5-7-16(13(12)2)20-18(22)11-21(3)26(23,24)14-8-9-17(25-4)15(19)10-14/h5-10H,11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEGVLRDSZCCSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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